

Application Notes and Protocols for Dapivirine Safety and Efficacy Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design, experimental protocols, and key findings related to the safety and efficacy of the **Dapivirine** vaginal ring for the prevention of HIV-1 infection in women. The information is compiled from the pivotal Phase III clinical trials: ASPIRE (MTN-020) and The Ring Study (IPM 027), along with data from subsequent and related studies.

I. Clinical Trial Design and Rationale

The **Dapivirine** vaginal ring was developed as a long-acting, woman-controlled HIV prevention method. The core of its clinical evaluation rested on two large-scale, Phase III, multi-center, randomized, double-blind, placebo-controlled trials.[1][2][3][4][5]

Primary Objectives of Phase III Trials:

- To determine the safety of the **Dapivirine** vaginal ring (25 mg) compared to a placebo ring.
- To evaluate the efficacy of the **Dapivirine** vaginal ring in preventing HIV-1 acquisition in healthy, sexually active, HIV-negative women.[4]

Study Population: The trials enrolled thousands of sexually active, HIV-negative women aged 18-45 across multiple sites in several African nations, including South Africa, Uganda, Malawi, and Zimbabwe.[3][5]



Randomization and Blinding: Participants were randomized to receive either the **Dapivirine** vaginal ring or a matching placebo ring.[1][4] The double-blind design ensured that neither the participants nor the investigators knew who received the active product, minimizing bias.

Intervention: Participants were instructed to insert a new vaginal ring every four weeks for the duration of the study, which lasted for a minimum of 12 to 24 months.[1][6]

II. Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the ASPIRE and The Ring Study trials.

Table 1: Efficacy of the **Dapivirine** Vaginal Ring in Preventing HIV-1 Acquisition

| Study | Dapivirine Group (HIV Infections <i>I</i> Person-Years) | Placebo Group (HIV Infections / Person- Years) | Overall Efficacy (HIV-1 Risk Reduction) | Efficacy in Women >21 Years |
|-----------------------------|--|--|--|--|
| ASPIRE (MTN- 020) | 71 infections | 97 infections | 27%[3][5] | 56%[3] |
| The Ring Study (IPM 027) | Not explicitly stated in infections/person -years | Not explicitly stated in infections/person -years | 31%[3] | 37% (trend towards higher efficacy)[3] |

Note: Further analysis of the ASPIRE study data indicated that with more consistent use, the risk of HIV infection was reduced by more than 50%, and in some analyses, by 75% or more.[5] Similarly, The Ring Study showed that among women who used the ring most consistently, HIV risk was cut by at least 56%.[1]

Table 2: Safety and Adverse Events



| Study | Serious Adverse Events (Dapivirine Group) | Serious Adverse Events (Placebo Group) | Key Safety Findings |
|--------------------------|--|--|--|
| ASPIRE (MTN-020) | No statistically significant difference from placebo | No statistically significant difference from placebo | The Dapivirine ring was well-tolerated with no significant safety concerns.[3] |
| The Ring Study (IPM 027) | No statistically significant difference from placebo | No statistically significant difference from placebo | The Dapivirine ring was found to be safe for long-term use.[3] |

Note: Open-label extension studies, DREAM and HOPE, which followed The Ring Study and ASPIRE respectively, further confirmed the long-term safety of the **Dapivirine** ring.

III. Experimental Protocols

This section details the methodologies for key experiments conducted during the clinical trials.

Protocol 1: Determination of HIV-1 Seroconversion

Objective: To accurately identify new HIV-1 infections among trial participants.

Methodology:

- Initial Screening: At enrollment and monthly follow-up visits, participants undergo HIV counseling and testing.[7]
- Rapid HIV Testing: Point-of-care rapid HIV tests are used for initial screening.
- Confirmatory Testing:
 - If a rapid test is reactive, a confirmatory testing algorithm is initiated.
 - This typically involves one or more different enzyme immunoassays (EIAs).[8]



- If the EIAs are reactive, a Western Blot (WB) assay is performed to confirm the presence of HIV-1 antibodies.[8][9]
- Discrepant Results:
 - In cases of indeterminate or discrepant results (e.g., reactive EIA but indeterminate WB), further testing is conducted.
 - This includes HIV-1 p24 antigen testing and/or HIV-1 RNA nucleic acid testing (NAT) to detect the virus directly, which is particularly important for identifying acute or early infections before a full antibody response has developed.[8][9]
- Definition of Seroconversion: A participant is considered to have seroconverted if they have a
 confirmed positive HIV test result after a previously documented negative result. The date of
 seroconversion is typically estimated as the midpoint between the last negative and first
 positive test.[10]

Protocol 2: Assessment of Adherence to Dapivirine Ring Use

Objective: To objectively measure adherence to the monthly vaginal ring.

Methodology:

- Measurement of Residual Dapivirine in Used Rings:
 - At each monthly visit, participants return the used vaginal ring.[6]
 - The returned rings are collected and stored for analysis.
 - The amount of **Dapivirine** remaining in the ring is quantified using a validated highperformance liquid chromatography (HPLC) method.[6][11]
 - Adherence is inferred from the amount of drug released; a lower residual amount indicates more consistent use over the month.[6] Continuous ring use is generally associated with the release of 4.0–5.0 mg of **Dapivirine** over a 28-day period.[6]
- Measurement of **Dapivirine** Concentration in Blood Plasma:



- Blood samples are collected from participants at specified intervals (e.g., quarterly).[6]
- Plasma is separated from the blood samples.
- Dapivirine concentrations in the plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][12][13]
- The presence of **Dapivirine** in the plasma provides a snapshot of recent ring use.

Protocol 3: Monitoring of Clinical Safety

Objective: To monitor the safety of the **Dapivirine** vaginal ring throughout the trial.

Methodology:

- Adverse Event (AE) Monitoring:
 - At each study visit, participants are interviewed about any new or ongoing health issues.
 - All reported adverse events are recorded, graded for severity, and assessed for their potential relationship to the study product.
- Pelvic Examinations:
 - Regular pelvic examinations are conducted to assess for any local signs of irritation, inflammation, or other genital tract abnormalities.
- Laboratory Assessments:
 - Blood and urine samples are collected periodically for standard clinical laboratory tests, including:
 - Complete blood count (CBC) with platelets.
 - Blood chemistry panels to assess kidney and liver function.
 - Testing for sexually transmitted infections (STIs) is also performed.

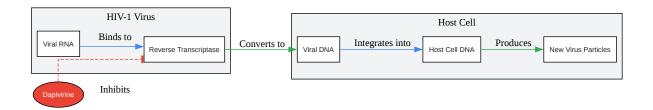


 Colposcopy: In some instances, colposcopy may be performed to get a more detailed examination of the cervix and vagina.

IV. Visualizations

Mechanism of Action of Dapivirine

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[14][15] It works by directly binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, which is crucial for the virus to replicate.[15][16] This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of the viral RNA genome into DNA.[14][17] This action halts the HIV replication cycle.



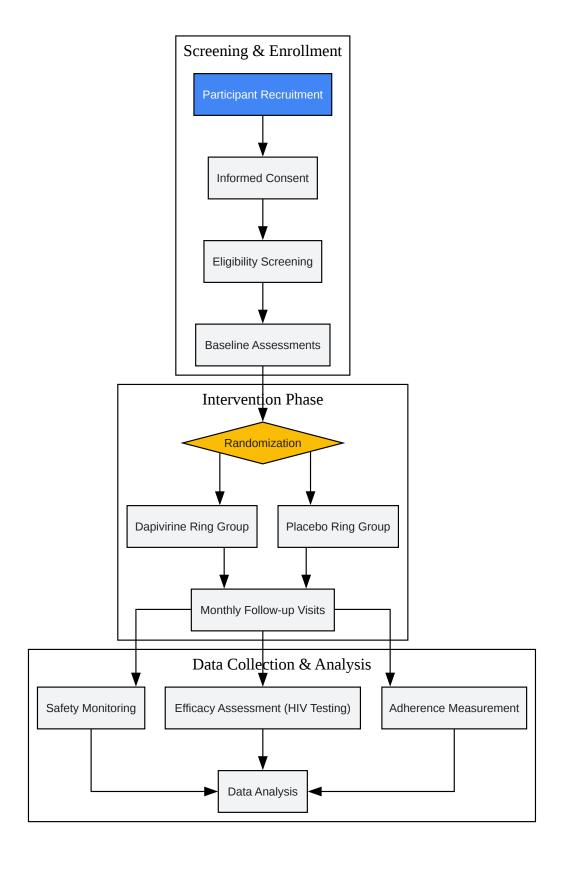
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Dapivirine's inhibition of HIV-1 reverse transcriptase.

Experimental Workflow for Dapivirine Clinical Trials

The workflow for the **Dapivirine** clinical trials involved several key stages, from participant recruitment to data analysis, to ensure the robust evaluation of safety and efficacy.





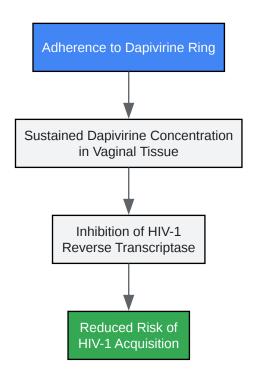
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Workflow of the **Dapivirine** Phase III clinical trials.



Logical Relationship of Adherence and Efficacy

The clinical trial data revealed a clear logical relationship between adherence to the **Dapivirine** ring and its efficacy in preventing HIV-1 infection. Higher adherence was strongly correlated with a greater reduction in HIV risk.



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The relationship between adherence and efficacy.

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